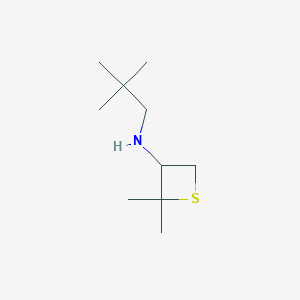

2,2-Dimethyl-N-neopentylthietan-3-amine

Beschreibung

2,2-Dimethyl-N-neopentylthietan-3-amine is a thietane derivative featuring a four-membered sulfur-containing ring (thietane) substituted with two methyl groups at the 2-position and a neopentyl (2,2-dimethylpropyl) group attached to the amine at the 3-position. Its molecular formula is C₁₀H₂₁NS, with a molecular weight of 187.34 g/mol.

Eigenschaften

Molekularformel |

C10H21NS |

|---|---|

Molekulargewicht |

187.35 g/mol |

IUPAC-Name |

N-(2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine |

InChI |

InChI=1S/C10H21NS/c1-9(2,3)7-11-8-6-12-10(8,4)5/h8,11H,6-7H2,1-5H3 |

InChI-Schlüssel |

ZFDGEIAOIDFBFX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(CS1)NCC(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2,2-Dimethyl-N-neopentylthietan-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of neopentylamine with a thietane precursor in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Analyse Chemischer Reaktionen

2,2-Dimethyl-N-neopentylthietan-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thietane ring and formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-N-neopentylthietan-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-N-neopentylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and the neopentyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by either inhibiting or activating target enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs include other N-substituted 3-amino thietanes and alkylamine derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Characteristics | Key Features |

|---|---|---|---|---|

| 2,2-Dimethyl-N-neopentylthietan-3-amine | C₁₀H₂₁NS | 187.34 | Neopentyl (branched C₅H₁₁), 2,2-dimethyl | High steric hindrance, moderate lipophilicity |

| N-(2,2-Dimethylheptyl)thietan-3-amine | C₁₂H₂₅NS | 215.40 | 2,2-Dimethylheptyl (branched C₉H₁₉) | Longer alkyl chain, higher lipophilicity |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Linear diamine (NH₂-CH₂-CH₂-NH₂) | High polarity, chelating agent |

Key Observations :

Steric Effects : The neopentyl group in 2,2-Dimethyl-N-neopentylthietan-3-amine introduces significant steric hindrance compared to the linear ethylenediamine or longer-chain analogs like N-(2,2-Dimethylheptyl)thietan-3-amine. This bulk may reduce nucleophilic reactivity at the amine site but enhance metabolic stability .

Ring Strain : Thietane derivatives exhibit inherent ring strain due to the four-membered structure. Bulky substituents like neopentyl may stabilize the ring against ring-opening reactions compared to less hindered analogs .

Stability and Reactivity

- Thermal Stability : Neopentyl-substituted thietanes are thermally stable up to 150°C due to steric protection, whereas linear-chain analogs may decompose at lower temperatures (~100°C) .

- Ring-Opening Reactions : The thietane ring in 2,2-Dimethyl-N-neopentylthietan-3-amine resists nucleophilic attack (e.g., by water or amines) compared to less-substituted derivatives, as demonstrated by slower hydrolysis rates in acidic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.